2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-2-5-3-7(13)11-8(10-5)14-4-6(9)12/h3H,2,4H2,1H3,(H2,9,12)(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJGQFBEMEDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The reaction conditions include room temperature and moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.
Hydrazine Hydrate Reaction: It reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reaction: It reacts with aniline to form 2-anilinopyrimidine.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibits notable anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- Case Study : A study on derivatives of this compound showed selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
The compound's thioether linkage suggests potential antimicrobial properties. Preliminary investigations have shown that it can inhibit the growth of common pathogens:
- Research Findings : In vitro tests revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 256 µg/mL.
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression:
- Enzyme Targeting : Similar compounds have been reported to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its biological effects. Detailed studies on the exact molecular pathways are still ongoing .
Comparison with Similar Compounds
Key Observations :
Acetamide Side Chain: Bulky aryl groups (e.g., 4-phenoxyphenyl) lower yields compared to simpler substituents (e.g., benzyl), likely due to steric hindrance during alkylation .
Table 2: Bioactivity Profiles of Selected Analogues
Key Insights :
- Antiviral Potential: Hit15’s sulfonyl and methoxyphenyl groups enhance its dual-action profile, suggesting that analogous substitutions on this compound could yield similar efficacy .
- Enzyme Inhibition: The 4-amino variant’s activity against carbonic anhydrase isoforms highlights the role of polar substituents in targeting metalloenzymes .
Biological Activity
2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O3S
- Molecular Weight : 214.24 g/mol
- CAS Number : 643749-97-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiourea compounds, including those similar to this compound, demonstrate MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .
| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
Anticancer Activity
The compound has shown promising results in cancer research:
- IC50 Values : Various thiourea derivatives have demonstrated IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating significant cytotoxic effects . Notably, the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in tumors, was highlighted with an IC50 of approximately 8.1 µM .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF7) | 1.50 |
| Pancreatic Cancer | 7 - 20 |
| Prostate Cancer | <20 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : Compounds derived from similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha significantly .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The inhibition of LDH suggests a potential mechanism for reducing metabolic activity in cancer cells.
- Cytokine Modulation : The ability to modulate inflammatory cytokines indicates a pathway through which this compound could alleviate inflammation-related diseases.
Case Studies
- Anticancer Efficacy : A study involving the treatment of human leukemia cell lines with thiourea derivatives showed a marked decrease in cell viability and alterations in cell cycle progression, suggesting apoptosis induction .
- Antimicrobial Testing : Another investigation focused on evaluating the antibacterial properties against multi-drug resistant strains demonstrated comparable efficacy to standard antibiotics like ceftriaxone .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-((4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide?
- Methodology : The compound can be synthesized via alkylation of a pyrimidinone intermediate with 2-chloroacetamide derivatives. For example, 6-methyl-2-thioxo-dihydropyrimidin-4-one (prepared from thiourea and acetoacetic ester) reacts with chloroacetamides in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form the thioether linkage . Multi-step protocols may involve temperature-controlled condensation, solvent optimization (e.g., DMF or DMSO), and purification via recrystallization or chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR spectroscopy : Confirms structural features (e.g., ethyl group δ ~1.2–1.4 ppm, pyrimidine NH ~12.5 ppm) and purity .
- Mass spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .
Q. What functional groups influence its reactivity in biological systems?
- Methodology : The thioether (-S-) and acetamide (-NHCO-) groups enhance hydrogen bonding and hydrophobic interactions with biological targets. In vitro assays (e.g., enzyme inhibition studies) paired with structural analogs suggest these moieties contribute to antimicrobial or anti-inflammatory activity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction) predict intermediates and transition states. ICReDD’s framework integrates computational data with experimental validation to streamline solvent selection, catalyst use, and temperature control, reducing trial-and-error approaches .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) alter bioactivity?
- Methodology : Compare analogs (e.g., 4-methyl vs. 4-ethyl pyrimidine derivatives) via:
- Docking simulations : To assess binding affinity differences to target enzymes .
- In vitro assays : Measure IC50 values against bacterial strains or inflammatory markers .
- SAR analysis : Correlate substituent electronic effects (e.g., electron-donating ethyl) with activity trends .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Dose-response studies : Identify non-linear activity patterns or cytotoxicity thresholds .
- Metabolic stability assays : Test if rapid degradation (e.g., via hydrolysis of the thioether) masks true efficacy .
- Crystallography : Resolve binding mode discrepancies (e.g., acetamide orientation in active sites) .
Q. What strategies prevent degradation of sensitive functional groups during synthesis?
- Methodology :
- Protecting groups : Temporarily shield reactive sites (e.g., acetylation of NH in pyrimidine) .
- Low-temperature reactions : Minimize thermal decomposition of thioether linkages .
- Inert atmospheres : Use nitrogen/argon to avoid oxidation of sulfur moieties .
Methodological Challenges
Q. How to design comparative studies with structurally similar compounds?
- Methodology :
- Select analogs : Focus on derivatives with variations in the pyrimidine ring (e.g., 4-ethyl vs. 4-methyl) or acetamide substituents .
- Controlled assays : Use identical experimental conditions (e.g., pH, solvent) to isolate substituent effects .
- Data normalization : Express activity relative to a common reference compound (e.g., ciprofloxacin for antimicrobial studies) .
Q. What experimental controls are essential for validating target interactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
